molecular formula C6H19N2O9P B13436695 Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate

Cat. No.: B13436695
M. Wt: 294.20 g/mol
InChI Key: UHJJCHRDMCAMDM-ATVZWOOISA-N
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Description

Properties

Molecular Formula

C6H19N2O9P

Molecular Weight

294.20 g/mol

IUPAC Name

diazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2H3N/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5+,6-;;/m1../s1

InChI Key

UHJJCHRDMCAMDM-ATVZWOOISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[NH4+].[NH4+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate typically involves the protection of hydroxyl groups followed by phosphorylation. The process begins with the protection of the hydroxyl groups using benzyl or silyl protecting groups. The protected intermediate is then subjected to phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid derivatives under controlled conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is involved in various biochemical pathways and is used in studies related to enzyme mechanisms and metabolic processes.

    Medicine: It has potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that drive various biochemical processes. Its phosphate group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in phosphorylation reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate
  • Synonyms: Diammonium 1-O-phosphonato-α-D-mannopyranose; α-D-Mannopyranose, 1-(dihydrogen phosphate), diammonium salt .
  • CAS No.: 1388225-12-4
  • Molecular Formula : C₆H₁₉N₂O₉P
  • Molecular Weight : 294.20 g/mol

Structural Features: The compound consists of a phosphorylated α-D-mannopyranose core. The mannose ring (tetrahydro-2H-pyran) is substituted with hydroxyl groups at positions 2, 3, 4, and 5, a hydroxymethyl group at position 6, and a phosphate group at the 1-O position. The phosphate is neutralized by two ammonium ions, enhancing aqueous solubility .

Applications :
Primarily used in biochemistry and biomedicine as a substrate for glycosyltransferases, a metabolic intermediate, or a stabilizer in enzymatic assays due to its high solubility and stability .

Comparison with Structurally Similar Compounds

((2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl Dihydrogen Phosphate

  • Molecular Formula : C₁₂H₂₃O₁₄P
  • Molecular Weight : 422.28 g/mol .
  • Key Differences: Contains a disaccharide structure (two mannose units linked via an oxygen bridge). The phosphate group is esterified to the hydroxymethyl group of the second mannose, unlike the 1-O-phosphate in the target compound. Lacks ammonium counterions, reducing solubility in aqueous media compared to the diammonium salt form of the target .
  • Applications : Likely serves as a precursor for glycoconjugate synthesis or a ligand for lectin-binding studies due to its extended carbohydrate chain.

(2R,3R,4R,5S,6R)-3-Acetamido-4,5-Dihydroxy-6-(Hydroxymethyl)tetrahydro-2H-pyran-2-yl [(2R,3S,4R,5R)-5-(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidinyl)-3,4-Dihydroxytetrahydrofuran-2-yl]methyl Diphosphate

  • Molecular Features: Modified mannose with an acetamido group at position 3. Linked to a fluorinated pyrimidine nucleoside via a diphosphate bridge .
  • The diphosphate group and nucleoside structure enable interactions with nucleic acid metabolism enzymes, diverging from the target’s carbohydrate-focused applications .

Aromatic Mannoside Derivatives (e.g., N-methyl-3-[4-[(2R,3S,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]benzamide)

  • Structural Highlights: Mannose linked to aromatic groups (e.g., benzamide, dicarboxylic acid) via glycosidic bonds .
  • Key Differences :
    • The hydrophobic aromatic substituents enhance binding affinity to proteins like bacterial FimH adhesins, contrasting with the target’s hydrophilic ammonium-phosphate system.
    • Synthesized via regioselective amination and hydrolysis, indicating tailored drug design for anti-adhesion therapies .

Comparative Analysis Table

Property Target Compound Disaccharide Phosphate Fluorinated Nucleoside Diphosphate Aromatic Mannoside
Molecular Weight 294.20 422.28 ~600 (estimated) ~400–450
Solubility High (diammonium salt) Moderate (dihydrogen phosphate) Low (lipophilic nucleoside) Moderate (aromatic hydrophobicity)
Functional Groups Phosphate, ammonium Phosphate, disaccharide Diphosphate, fluorinated pyrimidine Benzamide, carboxylic acid
Biological Role Glycosylation substrate, stabilizer Glycoconjugate precursor Antiviral/anticancer agent Bacterial anti-adhesion agent
Synthetic Complexity Moderate (phosphorylation of mannose) High (multi-step glycosylation) High (nucleoside modification) Moderate (regioselective functionalization)

Research Findings and Implications

  • Target Compound : Its ammonium-phosphate configuration optimizes solubility for in vitro assays, making it preferable over neutral analogs (e.g., dihydrogen phosphates) in biochemical studies .
  • Fluorinated Analogs : Demonstrate the importance of nucleobase modifications for targeting DNA/RNA enzymes, a strategy absent in the target compound .
  • Aromatic Derivatives : Highlight the role of hydrophobic interactions in enhancing protein binding, contrasting with the target’s reliance on ionic ammonium-phosphate interactions .

Biological Activity

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate is a compound of interest due to its potential biological activities and applications in various fields such as pharmacology and biochemistry. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a phosphorylated tetrahydropyran derivative characterized by multiple hydroxyl groups. Its molecular formula is C6H13NO7PC_6H_{13}NO_7P, and it exhibits zwitterionic properties due to the presence of both positive and negative charges in its structure.

Synthesis

Recent studies have focused on synthesizing phosphoryl-substituted tetrahydropyranes using various methods. For instance, a new synthetic strategy has been developed that employs β-keto phosphonates reacting with conjugated nitroolefins in the presence of chiral catalysts to yield enantioenriched products . This method enhances the production of nonracemic phosphoryl-substituted compounds that can be further explored for biological applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that ammonium phosphate salts exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, ammonium phosphate was tested against Salmonella typhimurium and Escherichia coli, demonstrating no mutagenic effects but showing potential as an antibacterial agent .

2. Genotoxicity Studies

Genotoxicity assessments of ammonium phosphate salts suggest limited mutagenic potential. Studies indicated that these compounds did not cause chromosomal aberrations in Chinese hamster ovary (CHO) cells . This finding is significant for evaluating the safety profile of ammonium phosphate in pharmaceutical applications.

3. Pharmacological Applications

The phosphorylated tetrahydropyran derivatives are being investigated for their role as intermediates in drug synthesis. Their structural features allow them to interact with biological targets effectively. For instance, compounds derived from this class have shown promise in designing new pharmacologically active substances .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL .

Case Study 2: Toxicological Profile

In a toxicological assessment involving repeated dose studies in rodents, alterations in clinical chemistry parameters were observed at higher doses (1500 mg/kg). These included increased alkaline phosphatase levels and decreased phosphorus levels . Such findings underscore the importance of dose optimization in therapeutic applications.

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